molecular formula C8H7LiO3S B1507542 Lithium-P-styrenesulfonate CAS No. 4551-88-6

Lithium-P-styrenesulfonate

Cat. No.: B1507542
CAS No.: 4551-88-6
M. Wt: 190.2 g/mol
InChI Key: YSKIQSYEHUCIFO-UHFFFAOYSA-M
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Description

Lithium-P-styrenesulfonate is an organic compound with the molecular formula C8H7LiO3S. It is a lithium salt derivative of 4-vinylbenzenesulfonic acid, which is characterized by the presence of a vinyl group attached to a benzene ring that is further substituted with a sulfonic acid group. This compound is known for its solubility in water and its applications in various fields, including polymer chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-vinylbenzenesulfonic acid lithium salt typically involves the sulfonation of styrene followed by neutralization with lithium hydroxide. The general steps are as follows:

Industrial Production Methods

In industrial settings, the production of 4-vinylbenzenesulfonic acid lithium salt follows similar steps but on a larger scale. The process involves the use of continuous reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

Lithium-P-styrenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Polymerization: Poly(4-vinylbenzenesulfonic acid lithium salt).

    Substitution Reactions: Various substituted derivatives depending on the electrophile used.

    Cross-Coupling Reactions: Complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

Lithium-P-styrenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-vinylbenzenesulfonic acid lithium salt primarily involves its ability to form strong ionic interactions and participate in polymerization reactions. The sulfonic acid group provides sites for ionic interactions, while the vinyl group allows for polymerization. These properties make it an effective monomer for the synthesis of polyelectrolytes and conductive polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium-P-styrenesulfonate is unique due to the presence of the lithium ion, which imparts specific ionic properties and enhances its solubility in polar solvents. This makes it particularly useful in applications requiring high ionic conductivity, such as in battery electrolytes and ion-exchange membranes .

Properties

CAS No.

4551-88-6

Molecular Formula

C8H7LiO3S

Molecular Weight

190.2 g/mol

IUPAC Name

lithium;4-ethenylbenzenesulfonate

InChI

InChI=1S/C8H8O3S.Li/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);/q;+1/p-1

InChI Key

YSKIQSYEHUCIFO-UHFFFAOYSA-M

SMILES

[Li+].C=CC1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

[Li+].C=CC1=CC=C(C=C1)S(=O)(=O)[O-]

Pictograms

Irritant

Origin of Product

United States

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